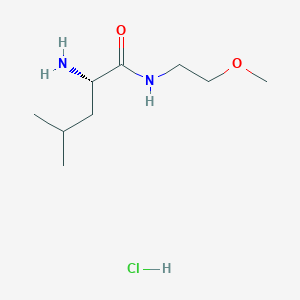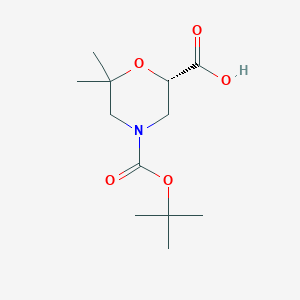
(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride
Vue d'ensemble
Description
(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride, also known as 2-MEMPA-HCl, is a synthetic compound used in a variety of scientific research applications. It is a chiral amide derivative of 2-amino-4-methylpentanoic acid, and its hydrochloride salt form is an important starting material for the synthesis of many biologically active compounds.
Applications De Recherche Scientifique
Biosynthesis and Chemical Synthesis
- Application in Biosynthesis Research : The behavior of 3-isobutyl-2-methoxypyrazine biosynthesis related to proposed precursors and intermediates, such as 2-amino-4-methylpentanamide (AMPA), has been studied. It is speculated that AMPA may be a key intermediate in biosynthesis processes, for instance, in the synthesis of flavor compounds like 3-isobutyl-2-methoxypyrazine in grape and wine (Lei et al., 2019).
- Synthetic Applications : Studies on the synthesis of amino acids and their derivatives, which include compounds structurally similar to (2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride, have been carried out. This has implications in understanding the preparation and resolution of such compounds, which are important in various chemical synthesis processes (Shimohigashi et al., 1976).
Pharmacological Research
- Inhibition of Tumor Necrosis Factor-α : Research has shown that derivatives of 2-amino-4-methylpentanamide can act as potent and selective inhibitors of tumor necrosis factor (TNF)-α-converting enzyme (TACE). This suggests potential therapeutic applications in the treatment of inflammatory diseases (Qian et al., 2007).
Material Science and Physical Properties
- Molar Refraction and Polarizability Studies : Studies on the physical properties, like molar refraction and polarizability of derivatives of 2-amino-4-methylpentanamide, have been conducted. This research is significant in understanding the interaction of these compounds with light and their potential applications in material sciences (Sawale et al., 2016).
Biochemical Research
- Biochemical Decomposition Studies : The biochemical decomposition of compounds structurally related to 2-amino-4-methylpentanamide has been explored, which is relevant in understanding the environmental fate and microbial interactions of such compounds (Sharabi & Bordeleau, 1969).
Propriétés
IUPAC Name |
(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-7(2)6-8(10)9(12)11-4-5-13-3;/h7-8H,4-6,10H2,1-3H3,(H,11,12);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRNDLJIOXATFD-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCOC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)
![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)

![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)



![[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride](/img/structure/B1445656.png)